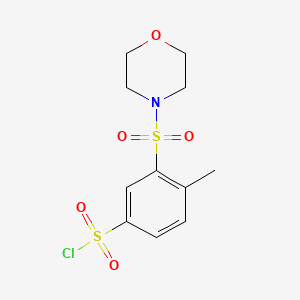

![molecular formula C11H10F3N5 B2707093 3-[1'-methyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propanenitrile CAS No. 1006461-64-8](/img/structure/B2707093.png)

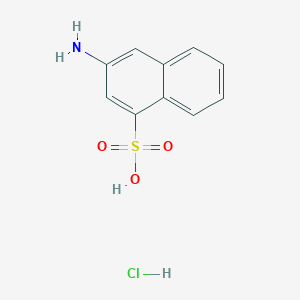

3-[1'-methyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

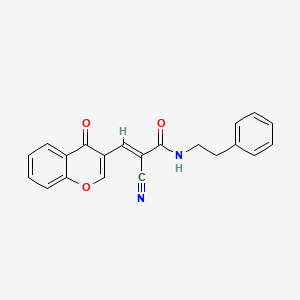

3-[1'-Methyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propanenitrile, also known as 1-methyl-5-(trifluoromethyl)-1H-3,4-bipyrazol-2-ylpropanenitrile, is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of chemical reactions, and it has been studied for its potential use in drug design and development.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Research by Behbehani et al. (2011) focused on utilizing 2-arylhydrazononitriles as key synthons for the preparation of a variety of heterocyclic compounds, including those containing the bipyrazolyl motif. This work revealed that such compounds possess significant antimicrobial activities against a range of bacterial and yeast strains. The study highlights the potential of these compounds in the development of new antimicrobial agents (Behbehani, H. M. Ibrahim, S. Makhseed, H. Mahmoud, 2011).

Microwave-assisted Synthesis of Heterocycles

Shaaban (2008) reported on the microwave-assisted synthesis of heterocycles incorporating the trifluoromethyl group, showcasing the efficiency of modern synthetic techniques in constructing complex molecules rapidly. This research demonstrates the versatility of trifluoromethyl-containing compounds in synthesizing pyrazolo[1,5-a]pyrimidines and related heterocycles, which are of interest for their potential biological activities (Shaaban, 2008).

Lewis Base-catalyzed Intermolecular Triazene Alkyne Cycloaddition

Lv et al. (2019) explored a Lewis base-catalyzed intermolecular triazene-alkyne cycloaddition method for assembling densely substituted 3-trifluoromethylpyrazole scaffolds. This research underlines the strategic use of 3-trifluoromethylpyrazole derivatives in synthesizing compounds with potential as platelet aggregation inhibitors, showcasing the critical role of such frameworks in medicinal chemistry (Lv, H. Zhou, X. Yu, Y. Xu, H. Zhu, M. Wang, H. Liu, Z. Dai, G. Sun, X. Gong, X. Sun, L. Wang, 2019).

Silver-mediated Cycloaddition for 3-trifluoromethylpyrazoles

Li et al. (2013) developed a highly regioselective silver-mediated cycloaddition of alkynes with CF3CHN2 to synthesize 3-trifluoromethylpyrazoles. This method addresses challenges in achieving regioselectivity and expands the toolkit for synthesizing fluorine-containing pyrazoles efficiently (Li, J. Nie, L. Sun, Y. Zheng, J.‐An Ma, 2013).

Propriétés

IUPAC Name |

3-[5-(1-methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N5/c1-18-7-8(6-16-18)9-5-10(11(12,13)14)17-19(9)4-2-3-15/h5-7H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPLUJRCFWUGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=NN2CCC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2707011.png)

![N-(3,5-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2707012.png)

![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)-4-methylpentanoic acid](/img/structure/B2707013.png)